molecular formula C11H14INO3 B420271 N-(2-iodo-4,5-dimethoxybenzyl)acetamide CAS No. 352545-29-0

N-(2-iodo-4,5-dimethoxybenzyl)acetamide

Cat. No.: B420271
CAS No.: 352545-29-0
M. Wt: 335.14g/mol
InChI Key: PSZXZOFHSTWQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-iodo-4,5-dimethoxybenzyl)acetamide is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of an iodine atom and two methoxy groups attached to a benzene ring, along with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodo-4,5-dimethoxybenzyl)acetamide typically involves the iodination of a precursor compound followed by the introduction of the acetamide group. One common method involves the following steps:

    Iodination: The precursor compound, 4,5-dimethoxybenzyl alcohol, is treated with iodine and a suitable oxidizing agent, such as sodium hypochlorite, to introduce the iodine atom at the 2-position of the benzene ring.

    Acetamidation: The iodinated intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodo-4,5-dimethoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.

    Substitution: The iodine atom in the compound can be substituted with other functional groups, such as fluorine or chlorine, using appropriate halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-chlorosuccinimide or N-bromosuccinimide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2-iodo-4,5-dimethoxybenzyl)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-iodo-4,5-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the iodine atom and methoxy groups enhances its binding affinity to these targets, leading to various biological effects. The compound may modulate the activity of enzymes or receptors, thereby influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with similar structural features.

    2,5-dimethoxy-4-iodophenethylamine (2C-I): Another phenethylamine derivative with hallucinogenic properties.

    4-bromo-2,5-dimethoxyphenethylamine (2C-B): A compound with similar chemical structure but different halogen substitution.

Uniqueness

N-(2-iodo-4,5-dimethoxybenzyl)acetamide is unique due to the presence of the acetamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

CAS No.

352545-29-0

Molecular Formula

C11H14INO3

Molecular Weight

335.14g/mol

IUPAC Name

N-[(2-iodo-4,5-dimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C11H14INO3/c1-7(14)13-6-8-4-10(15-2)11(16-3)5-9(8)12/h4-5H,6H2,1-3H3,(H,13,14)

InChI Key

PSZXZOFHSTWQCO-UHFFFAOYSA-N

SMILES

CC(=O)NCC1=CC(=C(C=C1I)OC)OC

Canonical SMILES

CC(=O)NCC1=CC(=C(C=C1I)OC)OC

Origin of Product

United States

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